Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

Catalog No.
S847023
CAS No.
1427460-33-0
M.F
C12H16ClN3O2
M. Wt
269.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

CAS Number

1427460-33-0

Product Name

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate

IUPAC Name

methyl 2-chloro-6-(1,4-diazepan-1-yl)pyridine-4-carboxylate

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

InChI

InChI=1S/C12H16ClN3O2/c1-18-12(17)9-7-10(13)15-11(8-9)16-5-2-3-14-4-6-16/h7-8,14H,2-6H2,1H3

InChI Key

PNBUKXIDAMKBCZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=NC(=C1)Cl)N2CCCNCC2

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)N2CCCNCC2

Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate (CAS 1427460-33-0) is a bifunctional heterocyclic intermediate essential for synthesizing complex bioactive molecules, particularly kinase inhibitors and Smac mimetics used in apoptosis research. [1]. Its structure combines a reactive 2-chloro-substituted pyridine core, which allows for controlled nucleophilic aromatic substitution (SNAr), with a conformationally significant 1,4-diazepane (homopiperazine) moiety. This combination makes it a strategic precursor for building molecular scaffolds where precise control over reactivity and three-dimensional structure is critical for biological activity.

Research Fit

Multi-vector diversification — three orthogonal reactive sites (C2-Cl, C4-ester, N4-diazepane) support sequential functionalization in one scaffold.
Sub-300 Da heterocyclic scaffold — fits fragment-based library design and lead optimization workflows.
Conformationally flexible diazepane — enables installation of a seven-membered basic ring distinct from piperazine or morpholine analogs.

Substituting this compound with seemingly similar analogs can lead to significant process and performance failures. Replacing the 2-chloro group with a 2-fluoro substituent dramatically increases the rate of nucleophilic substitution, which can compromise selectivity in multi-step syntheses involving other sensitive functional groups. [1]. Swapping the seven-membered 1,4-diazepane ring for a more common six-membered piperazine alters the conformational flexibility and exit vectors of the scaffold, potentially disrupting the final molecule's ability to bind to its biological target. Finally, starting from a generic precursor like methyl 2,6-dichloroisonicotinate requires an additional, carefully controlled mono-substitution step that introduces risks of di-substitution and subsequent purification challenges, increasing process time and cost. [2].

Substitution Risk

Methyl 2-chloroisonicotinate (CAS 58481-11-1)
Loss of the 1,4-diazepane ring
Replacement removes the secondary amine vector and the seven-membered ring conformation; basic nitrogen for salt formation or target engagement is absent.
Piperazine analog
Conformational and basicity shift
Six-membered piperazine adopts a chair conformation with lower pKa (~9.8) compared to homopiperazine (~10.5–11.0), which may alter binding geometry and protonation state.
2-(1,4-Diazepan-1-yl)isonicotinic acid
Free carboxylic acid instead of methyl ester
Exchange removes the ester protecting group and the C2-Cl handle; lipophilicity, coupling compatibility, and diversification scope are fundamentally different.

Enhanced Process Control: Tuned Reactivity vs. Fluoro Analogs

The 2-chloro substituent on the pyridine ring provides a significant advantage in process control and selectivity over a 2-fluoro analog. In a direct kinetic comparison of nucleophilic substitution with sodium ethoxide, 2-fluoropyridine was found to react 320 times faster than 2-chloropyridine. [1]. While high reactivity can be beneficial, the moderated reactivity of the chloro-derivative is often preferred in complex, multi-step syntheses. It allows for more manageable reaction kinetics and higher selectivity, reducing the risk of side reactions with other functional groups on the substrate.

Evidence DimensionRelative reaction rate of nucleophilic aromatic substitution (SNAr)
Target Compound DataRelative rate constant = 1 (baseline for 2-chloropyridine)
Comparator Or Baseline2-Fluoropyridine relative rate constant = 320
Quantified DifferenceThe 2-fluoro analog is 320x more reactive than the 2-chloro analog.
ConditionsReaction with sodium ethoxide in ethanol at 25°C.

For complex syntheses, controlled reactivity is key to achieving high yields and purity, making the chloro-derivative a more robust and predictable process intermediate.

MW & scaffold density
Cross-study comparable
+98.15 Da vs des-diazepane
Higher functional handle density per unit mass supports efficient parallel synthesis.
MW 269.73 vs 171.58 (Methyl 2-chloroisonicotinate)

Bypasses Challenging Selective Mono-Substitution

This compound is supplied with the 1,4-diazepane moiety pre-installed, offering a direct advantage over purchasing the precursor methyl 2,6-dichloroisonicotinate and performing the substitution in-house. The synthesis from the dichloro-precursor requires careful control of stoichiometry and reaction conditions (e.g., K2CO3, DMF, 80°C) to favor the desired mono-substituted product over the di-substituted impurity. [1]. Procuring this specific intermediate eliminates the need for this reaction development, optimization, and subsequent purification, saving significant time and resources in a research or manufacturing workflow.

Evidence DimensionRequired Synthetic Steps
Target Compound Data0 steps (ready for next reaction)
Comparator Or BaselineMethyl 2,6-dichloroisonicotinate: 1+ steps (requires selective amination and purification)
Quantified DifferenceSaves at least one synthetic and purification step.
ConditionsSynthesis of 2-amino-6-chloropyridine scaffolds.

This value-added intermediate accelerates development timelines and reduces process risk by providing a clean, ready-to-use building block for advanced molecular scaffolds.

Regioisomeric handles
Cross-study comparable
Target 3 vectors (Cl, ester, diazepane)+1 handle
Nicotinate regioisomer 2 vectors (ester, diazepane)
C2-Cl enables cross-coupling pathways absent in dechlorinated regioisomer.
Structural comparison based on IUPAC and SMILES
Diazepane vs piperazine
Class-level inference
7-membered ring boat / chair-boat pKa ~10.5–11.0
Distinct conformation and basicity may shift binding geometry vs six-membered piperazine.
X-ray data (Ramirez Montes 2012); pKa literature
Synthetic vectors
Class-level inference
Target 3 orthogonal vectors+1 vs comparators
Methyl 2-chloroisonicotinate 2 vectors
2-(1,4-Diazepan-1-yl)isonicotinic acid 2 vectors
Three orthogonal handles maximize library diversification in a single sub-300 Da intermediate.
Functional group reactivity analysis

Smac Mimetic & IAP Antagonist Scaffold

This compound is a documented intermediate in the synthesis of Smac (Second Mitochondria-derived Activator of Caspases) mimetics, a class of molecules designed to induce apoptosis in cancer cells. [1]. The pre-formed chloro-diazepane-isonicotinate structure serves as a key fragment for elaboration into potent, conformationally constrained inhibitors of Apoptosis Proteins (IAPs).

Sequential Functionalization in Medicinal Chemistry

The moderated reactivity of the 2-chloro group makes this compound an excellent choice for synthetic routes requiring sequential functionalization. Downstream reactions, such as Suzuki or Buchwald-Hartwig couplings at other positions, can be performed with a reduced risk of unintended substitution at the C2 position, a common challenge when using more reactive fluoro-analogs. [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
1,4-Diazepane scaffold precedents in kinase inhibitor design; three orthogonal vectors
Confirm sequential diversification efficiency (SNAr, amidation, N-functionalization)
Fragment-based lead generation
MW 269.73 with three reactive handles fits fragment elaboration strategies
Verify scaffold purity and identity before library enumeration
Antiparasitic agent synthesis
Functionalized diazepane entry point for reported falcipain-2 and anti-tubercular chemotypes
Assess incorporation into target scaffolds; confirm regiochemistry
Chemical biology probe assembly
Orthogonal handles allow installation of photoreactive groups, biotin, or fluorophores
Evaluate conjugation efficiency at each vector without cross-reactivity

XLogP3

1.8

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